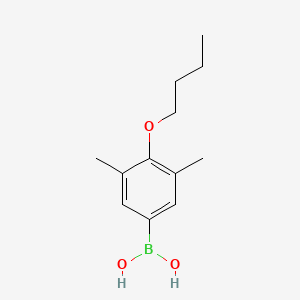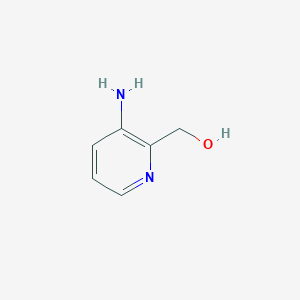
(4-Butoxy-3,5-dimethylphenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Boronic acids are a class of compounds widely recognized for their utility in various fields such as synthesis, catalysis, analytical chemistry, supramolecular chemistry, biology, and medicine. They serve as fundamental building blocks for constructing complex molecular architectures, including macrocycles, cages, dendritic structures, rotaxanes, and polymers. These compounds are known for their ability to form reversible condensation reactions, which is a cornerstone for creating one-pot reactions from simple starting materials to achieve intricate molecular nanostructures and polymeric materials .
Synthesis Analysis
The synthesis of boronic acids often involves regiocontrolled boronation followed by steps such as oxidative demethylation. For example, substituted 2-quinonyl boronic acids, which share a similar boronic acid moiety to (4-Butoxy-3,5-dimethylphenyl)boronic acid, have been synthesized from dimethoxy aromatic derivatives. These compounds exhibit interesting reactivity patterns, such as increased reactivity due to the boron substituent, which can lead to efficient domino processes combining Diels-Alder reactions with protodeboronation or dehydroboronation. This reactivity can be harnessed to achieve direct access to various regiosomeric adducts, demonstrating the synthetic versatility of boronic acids .
Molecular Structure Analysis
The molecular structure of boronic acids, including aliphatic ones like n-butylboronic acid, has been extensively studied using a combination of experimental and theoretical methods. X-ray crystallography provides valuable structural information in the solid state, while vibrational spectroscopy techniques such as infrared and Raman spectroscopy offer insights into the vibrational modes of these compounds. Computational methods, including molecular dynamics simulations and density functional theory, further elucidate the influence of environmental factors and temperature on the molecular properties of boronic acids. These studies are crucial for understanding the behavior of boronic acids in various contexts, including their interactions and bonding patterns .
Chemical Reactions Analysis
Boronic acids participate in a variety of chemical reactions, with their boron moiety playing a pivotal role. The Diels-Alder reactivity of quinonyl boronic acids, for instance, showcases the ability of the boronic acid group to significantly enhance reactivity and control reaction outcomes. The boronic acid group acts as a temporary controller in reactions, leading to the formation of complex products such as trans-fused tetrahydronaphthoquinones in a highly diastereoselective manner. These reactions highlight the potential of boronic acids to be used in the synthesis of diverse and complex molecular structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of boronic acids are influenced by their molecular structure and the presence of the boron atom. The study of n-butylboronic acid, an aliphatic boronic acid, through experimental and theoretical methods, has provided insights into properties such as intermolecular hydrogen bonding and vibrational modes. Computational studies, including atoms in molecules (AIM) theory, have been applied to understand the electron density topology and properties of the hydrogen bonds in these compounds. Such analyses are essential for predicting the behavior of boronic acids in various applications, ranging from biological systems to materials science .
科学的研究の応用
1. Applications in Organic Synthesis
(4-Butoxy-3,5-dimethylphenyl)boronic acid and its derivatives play a significant role in organic synthesis. For instance, the Suzuki Reaction utilizes diarylborinic acids, including derivatives like bis(3,5-dimethylphenyl)borinic acid, for efficient cross-coupling processes, as demonstrated by Winkle and Schaab (2001) in their study published in Organic Process Research & Development (Winkle & Schaab, 2001).
2. Role in Chemical Characterization and Properties
The study of chemical properties and formation of complexes with boronic acids offers insights into their potential applications. Nishihara, Nara, and Osakada (2002) explored the formation of tetraarylpentaborates from arylboronic acids, highlighting the diverse chemical behavior and potential applications of these compounds in inorganic chemistry (Nishihara, Nara, & Osakada, 2002).
3. Applications in Sugar Purification
Griffin and Shu (2004) demonstrated the use of various boronic acids, including 3,5-dimethylphenylboronic acid, in the purification and concentration of sugars from hemicellulose hydrolysates. This highlights the potential utility of boronic acids in industrial processes, particularly in sugar processing and biofuel production (Griffin & Shu, 2004).
4. Biomedical Applications
Significant research has been conducted into the biomedical applications of boronic acids. Cambre and Sumerlin (2011) reviewed the use of boronic acid-containing polymers in various biomedical applications, including the treatment of diseases like HIV, obesity, diabetes, and cancer. This illustrates the potential of boronic acid derivatives in the development of new therapeutic materials (Cambre & Sumerlin, 2011).
5. Sensing and Detection Applications
Boronic acids are also utilized in sensing applications due to their interactions with diols and strong Lewis bases. Huang et al. (2012) summarized recent advancements in boronic acid sensors for various applications, including detecting carbohydrates and bioactive substances, emphasizing their role in the development of new fluorescent probes (Huang et al., 2012).
将来の方向性
特性
IUPAC Name |
(4-butoxy-3,5-dimethylphenyl)boronic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19BO3/c1-4-5-6-16-12-9(2)7-11(13(14)15)8-10(12)3/h7-8,14-15H,4-6H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NOVHHUSAJRKJRC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)C)OCCCC)C)(O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19BO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584427 |
Source


|
| Record name | (4-Butoxy-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Butoxy-3,5-dimethylphenyl)boronic acid | |
CAS RN |
845551-41-9 |
Source


|
| Record name | (4-Butoxy-3,5-dimethylphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584427 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Benzyl-1,7-diazaspiro[4.4]nonane dihydrochloride](/img/structure/B1284168.png)












